N-tert-Butylisopropylamine
Description
Overview of N-tert-Butylisopropylamine as a Secondary Amine in Organic Chemistry
This compound, with the chemical formula C₇H₁₇N, is classified as a secondary amine, meaning the nitrogen atom is bonded to two alkyl groups and one hydrogen atom. cymitquimica.com This structural characteristic allows it to participate in reactions typical of secondary amines, but its reactivity is significantly modulated by the steric bulk of its substituents. cymitquimica.com It is a clear, colorless to pale yellow liquid at room temperature with a characteristic amine odor. cymitquimica.comchemicalbook.comcymitquimica.com The compound is soluble in water and most common organic solvents. ruifuchemical.comfishersci.cafishersci.at A primary and well-documented application of this compound is in the synthesis of sterically hindered enamines. chemicalbook.comfishersci.cathermofisher.krchemdad.comsigmaaldrich.com
Chemical Properties of this compound
| Property | Value | References |
|---|---|---|
| IUPAC Name | 2-methyl-N-(propan-2-yl)propan-2-amine | cymitquimica.comfishersci.atchemspider.com |
| CAS Number | 7515-80-2 | chemicalbook.comfishersci.cafishersci.at |
| Molecular Formula | C₇H₁₇N | cymitquimica.comfishersci.com |
| Molecular Weight | 115.22 g/mol | sigmaaldrich.comfishersci.com |
| Boiling Point | 98 °C | chemicalbook.comchemdad.comsigmaaldrich.com |
| Density | 0.727 g/mL at 25 °C | chemicalbook.comchemdad.comsigmaaldrich.com |
| Refractive Index | n20/D 1.398 | chemicalbook.comchemdad.comsigmaaldrich.com |
| Appearance | Clear colorless liquid | chemicalbook.comcymitquimica.com |
Historical Context and Evolution of Research on Highly Sterically Hindered Amines, including this compound and Related Systems
Research into sterically hindered amines is rooted in the need for non-nucleophilic bases in organic synthesis. Compounds like Hünig's base (N,N-Diisopropylethylamine) and 2,2,6,6-tetramethylpiperidine (B32323) (TMP) became cornerstones in reactions requiring proton abstraction without competitive nucleophilic attack. nih.gov The synthesis of amines with three bulky alkyl groups (trialkylamines) has historically presented a significant challenge, pushing chemists to develop novel synthetic methods. researchgate.net
The evolution of this field saw the exploration of various synthetic routes to create increasingly congested amines. Methods such as the reaction of N-chlorodialkylamines with organometallic reagents and the in-situ generation of adamantyl triflates for SN1 alkylation of secondary amines have been employed to synthesize these challenging structures. nih.govresearchgate.net this compound emerged within this context as a valuable compound offering a balance of steric bulk and accessibility. It can be synthesized inexpensively and provides a good compromise between the high steric hindrance needed for non-nucleophilicity and the reactivity required for practical use. rsc.org Its development is part of a broader effort to fine-tune the steric and electronic properties of amines to control reaction pathways and enable new chemical transformations.
Current Research Trends and Emerging Areas for this compound
Contemporary research has increasingly focused on leveraging the unique properties of this compound in sophisticated catalytic systems. A dominant trend is its use as a non-nucleophilic base in light-mediated and transition-metal-catalyzed reactions.
Key Research Areas:
Dual Photoredox/Nickel Catalysis: this compound is a frequently used base in dual catalytic systems that combine a photocatalyst with a nickel catalyst for C-O, C-N, and C-S cross-coupling reactions. chemrxiv.orgrsc.orgacs.orgosti.gov In these systems, it is essential for achieving high selectivity and preventing catalyst deactivation. chemrxiv.orgmpg.de Control experiments in these studies consistently demonstrate that the reaction is unsuccessful in the absence of a suitable base like this compound. acs.org
Polymer Synthesis: Research has shown its utility as a recyclable by-product in the step-growth polymerization of polyesters and polyamides. The reaction is driven by the formation of a stable polymer and the removal of the volatile, sterically hindered amine, which can be recovered in high yield and purity. rsc.org
Specialized Organic Transformations: It serves as a base in various other organic reactions, including esterifications and amidations, often under photocatalytic conditions. acs.org For example, it has been used in the esterification of N-Boc-proline with aryl iodides, catalyzed by nickel and a photocatalyst. acs.org
CO2-Switchable Solvents: The amine has been investigated for its potential as a CO2-switchable solvent, a class of solvents that can reversibly change their properties upon the addition or removal of CO₂. However, in the case of this compound, it was found to be unsuitable for certain applications due to its tendency to solidify upon switching to its ionic liquid form. nih.gov
Research Findings in Catalysis
| Catalytic System | Reaction Type | Role of this compound | Outcome | References |
|---|---|---|---|---|
| Dual Nickel/Photocatalysis | C–O Cross-Coupling | Non-nucleophilic base | Essential for successful coupling of aryl bromides with alcohols. | acs.org |
| Dual Nickel/Photocatalysis | C–N Cross-Coupling | Non-nucleophilic base | Prevents self-coupling and catalyst deactivation. | chemrxiv.orgmpg.de |
| Titanium MOF/Nickel Catalysis | C–S Cross-Coupling | Base | Enables photocatalytic thioetherification. | osti.gov |
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-N-propan-2-ylpropan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17N/c1-6(2)8-7(3,4)5/h6,8H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWXQPERWRDHCMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8064729 | |
| Record name | 2-Propanamine, 2-methyl-N-(1-methylethyl)- | |
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Molecular Weight |
115.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7515-80-2 | |
| Record name | 2-Methyl-N-(1-methylethyl)-2-propanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7515-80-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2-Propanamine, 2-methyl-N-(1-methylethyl)- | |
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| Record name | 2-Propanamine, 2-methyl-N-(1-methylethyl)- | |
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| Record name | 2-Propanamine, 2-methyl-N-(1-methylethyl)- | |
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| Record name | N-isopropyl-tert-butylamine | |
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Advanced Synthetic Methodologies for N Tert Butylisopropylamine and Its Derivatives
Strategies for Accessing Sterically Encumbered Secondary Amines, with a focus on N-tert-Butylisopropylamine
The construction of the C-N bond in highly substituted amines like this compound requires robust and efficient synthetic methods. Classical approaches such as direct alkylation of amines are often inefficient for sterically demanding substrates. Consequently, alternative strategies have been developed to facilitate the synthesis of this and related hindered amines.
Grignard Reagent-Mediated Amination Approaches
Grignard reagents, powerful nucleophiles, offer a viable route to forming carbon-nitrogen bonds, particularly when constructing sterically congested centers. One potential, though not extensively documented for this specific molecule, pathway involves the reaction of a Grignard reagent with an appropriate electrophilic nitrogen source. For the synthesis of this compound, this could conceptually involve the reaction of isopropylmagnesium bromide with a tert-butyl-substituted electrophilic aminating agent.
A more common strategy for preparing secondary amines is reductive amination. A patent describes a process for preparing unsymmetrical secondary tert-butylamines by reacting aldehydes with tert-butylamine (B42293) in the presence of hydrogen and a hydrogenation catalyst. google.com This liquid-phase reaction is advantageous as it allows for the use of tert-butylamine in its liquid form. google.com While this patent focuses on aldehydes, a similar approach using acetone (B3395972) as the ketone source could theoretically yield this compound.
| Reactants | Catalyst | Conditions | Product | Yield (%) | Reference |
| Aldehyde/Ketone, tert-Butylamine, H₂ | Hydrogenation Catalyst | Liquid Phase | Secondary tert-Butylamine | Not Specified | google.com |
Table 1: General Scheme for Reductive Amination to Form Secondary tert-Butylamines
Electrophilic Amination Techniques and Optimization for Hindered Systems
Electrophilic amination provides an alternative "umpolung" strategy where a carbon nucleophile reacts with an electrophilic nitrogen source. This method can be particularly effective for the synthesis of hindered amines where traditional nucleophilic substitution approaches fail. The electrophilic aminating agent typically contains a nitrogen atom attached to a good leaving group, rendering it susceptible to nucleophilic attack.
While specific examples detailing the synthesis of this compound via electrophilic amination are scarce in readily available literature, the general principles can be applied. A hypothetical approach would involve the reaction of a tert-butyl carbanion equivalent (e.g., tert-butylmagnesium chloride or tert-butyllithium) with an isopropyl-substituted electrophilic aminating reagent. The success of such a reaction would be highly dependent on optimizing reaction conditions to overcome steric hindrance and prevent side reactions.
Multi-component Reactions Incorporating this compound
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, offer an efficient and atom-economical approach to complex molecule synthesis. While specific MCRs for the direct synthesis of this compound are not prominently reported, this amine can be a valuable building block in such reactions. For instance, the Mannich reaction, a classic three-component reaction, involves an amine, a non-enolizable aldehyde (like formaldehyde), and a compound containing an acidic proton. A variation of this, the Petasis reaction, utilizes secondary amines, paraformaldehyde, and vinyl or aryl boronic acids to produce allylic or benzylic amines. This compound could potentially be employed as the secondary amine component in such reactions to generate more complex, sterically hindered amine derivatives.
A method for synthesizing N-methyl isopropylamine (B41738) involves a Mannich reaction of anhydrous isopropylamine and formalin, followed by a decomposition reaction. google.com This highlights the utility of Mannich-type reactions in the synthesis of substituted amines.
Synthesis of this compound Derivatives with Enhanced Functionality
The core structure of this compound can be modified to incorporate additional functional groups or chiral centers, leading to derivatives with enhanced properties for various applications, including as ligands in asymmetric catalysis.
Preparation of Functionalized this compound Analogues
The introduction of functional groups onto the this compound scaffold can be achieved through various synthetic transformations. For example, the synthesis of tertiary amines can be accomplished through the reductive amination of enamines, which are formed from the reaction of a secondary amine with a carbonyl compound. youtube.comyoutube.com this compound can react with aldehydes or ketones to form enamines, which can then be reduced to furnish functionalized tertiary amine derivatives.
Another approach involves the reaction of a secondary amine with an acid chloride to form an amide, followed by reduction with a powerful reducing agent like lithium aluminum hydride to yield the corresponding tertiary amine. youtube.com This two-step process allows for the introduction of a wide range of functional groups derived from the acid chloride.
| Starting Material | Reagent 1 | Reagent 2 | Product | Reference |
| This compound, Carbonyl Compound | - | NaBH₄ | Functionalized Tertiary Amine | youtube.com |
| This compound, Acid Chloride | Base | LiAlH₄ | Functionalized Tertiary Amine | youtube.com |
Table 2: General Methods for the Synthesis of Functionalized Tertiary Amines from this compound
Development of Chiral this compound Ligands and Catalysts
The development of chiral ligands is of paramount importance in asymmetric catalysis, enabling the synthesis of enantiomerically enriched compounds. The steric bulk of the tert-butyl and isopropyl groups in this compound makes its chiral derivatives attractive candidates for sterically demanding ligands.
A powerful strategy for the asymmetric synthesis of chiral amines involves the use of chiral auxiliaries, with tert-butanesulfinamide being a prominent example. osi.lvnih.govresearchgate.netyale.edu This methodology typically involves the condensation of the chiral auxiliary with a ketone or aldehyde to form a chiral N-sulfinylimine. Diastereoselective addition of a nucleophile to the imine, followed by removal of the auxiliary, affords the chiral amine in high enantiopurity. While not directly synthesizing a chiral this compound, this method can be used to prepare chiral amines that could then be further elaborated to incorporate the N-tert-butylisopropylamino moiety.
For instance, the synthesis of chiral N-(tert-Butyl)-N-methylaniline type ligands has been reported for use in palladium-catalyzed asymmetric allylic alkylation. researchgate.net This demonstrates the potential of incorporating sterically hindered amine fragments into effective chiral ligands. The synthesis of such ligands often involves multi-step sequences to introduce the desired chirality and functionality.
| Chiral Auxiliary | Reactant 1 | Reactant 2 | Key Intermediate | Final Product | Reference |
| tert-Butanesulfinamide | Ketone/Aldehyde | Organometallic Reagent | Chiral N-sulfinylimine | Chiral Amine | osi.lvnih.govresearchgate.netyale.edu |
Table 3: Asymmetric Synthesis of Chiral Amines Using a Chiral Auxiliary Approach
Mechanistic Investigations of N Tert Butylisopropylamine in Chemical Transformations
Role of N-tert-Butylisopropylamine as a Base in Organic Reactions
As a secondary amine, this compound functions as a Brønsted-Lowry base, capable of accepting a proton. However, its reactivity is heavily modulated by the bulky tert-butyl and isopropyl groups attached to the nitrogen atom. This steric hindrance is a defining feature that dictates its role in organic reactions, often rendering it a non-nucleophilic base.
This compound is frequently employed as a base to modulate the activity and selectivity of catalytic systems. In many transition-metal-catalyzed reactions, the choice of base is critical for efficient catalyst turnover. The amine can deprotonate substrates or catalyst intermediates, facilitating key steps in the catalytic cycle. For instance, in cross-coupling reactions, a base is often required to activate one of the coupling partners or to neutralize the acid generated during the reaction.
Research has shown that sterically hindered secondary amines, such as this compound, can offer distinct advantages over other bases. In certain nickel-catalyzed C-N cross-coupling reactions, this compound has been identified as a superior base. fu-berlin.de In such systems, the amine substrate may serve multiple roles simultaneously, acting as the nucleophile, a ligand for the metal center, and the base. fu-berlin.de The use of a bulky amine like this compound can prevent catalyst inhibition or decomposition that might occur with smaller, more coordinating amines.
The interplay between the basicity and steric bulk of this compound has a profound impact on reaction pathways and selectivity. Its pKa is sufficient to deprotonate a range of acidic protons, yet its steric encumbrance prevents it from acting as a nucleophile in many contexts, thereby avoiding unwanted side reactions.
The steric properties of bulky amines are known to be crucial in determining chemoselectivity. rsc.org For example, in palladium-catalyzed N-arylation reactions, the bulkiness of the amine and the ligands on the metal center can dictate whether the reaction favors amination with ammonia (B1221849) or a primary amine. rsc.org The significant steric hindrance provided by the tert-butyl and isopropyl groups of this compound can:
Prevent Catalyst Aggregation: By coordinating loosely to the metal center, it can prevent the formation of inactive catalyst clusters.
Influence Regioselectivity: The bulky nature of the base can direct deprotonation to a less sterically hindered site on a substrate.
Enhance Catalyst Stability: It can protect the metal center from unwanted reactions with other species in the reaction mixture.
In a study on a three-component Lewis acid-base system for enantioselective disulfuration reactions, a bulky tertiary amine was found to be essential for activating the catalytic system. This highlights the general principle that steric bulk is a key design element in creating highly selective catalytic environments. researchgate.net
This compound in Catalysis and Reaction Cascades
The unique properties of this compound make it a valuable component in complex catalytic cycles and reaction cascades, particularly in the rapidly developing field of photoredox catalysis.
Photoredox catalysis utilizes visible light to initiate single-electron transfer (SET) events, thereby generating highly reactive radical intermediates under mild conditions. rsc.orgnih.gov These reactions often require a cocktail of components, including a photocatalyst, a transition metal co-catalyst, and various additives, such as a base. This compound has emerged as a highly effective base in several photoredox systems.
Dual nickel/photoredox catalysis has become a powerful tool for forging new carbon-carbon and carbon-heteroatom bonds. thieme-connect.denih.gov In these systems, a photocatalyst absorbs light and engages in an electron transfer process, while a nickel catalyst performs the cross-coupling. A base is typically indispensable for the reaction to proceed efficiently.
This compound has been successfully employed as the base in visible-light-mediated, nickel-catalyzed cross-coupling reactions. For example, it was the base of choice for the C-O coupling of carboxylic acids with aryl halides. d-nb.info In this reaction, the amine is believed to deprotonate the carboxylic acid, facilitating its entry into the nickel catalytic cycle. The reaction proceeds efficiently at room temperature under blue LED irradiation, showcasing the mild conditions enabled by this dual catalytic approach.
The table below summarizes the results for the nickel-catalyzed C-O coupling reaction where this compound served as the base. d-nb.info
| Aryl Halide | Carboxylic Acid | Yield (%) |
|---|---|---|
| 4-Bromobenzonitrile | Benzoic acid | 94 |
| 4-Bromoacetophenone | Benzoic acid | 90 |
| Methyl 4-bromobenzoate | Benzoic acid | 91 |
| 4-Bromobenzonitrile | 4-Methoxybenzoic acid | 93 |
| 4-Bromobenzonitrile | 2-Thiophenecarboxylic acid | 85 |
| 4-Bromobenzonitrile | Cyclohexanecarboxylic acid | 72 |
The consistently high yields across a range of substrates underscore the efficacy of this compound in this catalytic system.
In photoredox catalysis, a photocatalyst, upon absorbing light, can initiate a chemical reaction through two primary mechanisms: electron transfer or energy transfer. fupress.net While electron transfer involves the photocatalyst acting as a single-electron oxidant or reductant, energy transfer (EnT) involves the transfer of electronic excitation from the photocatalyst to a substrate, without a net change in the oxidation states of the catalyst (a Dexter or Förster mechanism). whiterose.ac.ukprinceton.edu
Applications in Photoredox Catalysis
Role in Preventing Catalyst Deactivation in Photoredox Systems
In photoredox catalysis, this compound can play a crucial role in preventing catalyst deactivation by acting as a sacrificial electron donor. The fundamental principle of many photoredox catalytic cycles involves a photocatalyst that, upon excitation by visible light, engages in single-electron transfer (SET) processes. During these processes, the photocatalyst can be either oxidized or reduced. For the catalytic cycle to be sustained, the photocatalyst must be regenerated to its original state.
Tertiary and sterically hindered secondary amines, such as this compound, are effective sacrificial electron donors. nih.gov They can participate in the reductive quenching of the photoexcited catalyst or in the regeneration of the catalyst after an oxidative quenching pathway. nih.gov In the reductive quenching pathway, the excited photocatalyst is reduced by the amine, generating a radical cation of the amine and the reduced form of the photocatalyst. In the oxidative quenching pathway, the excited catalyst is first oxidized by a substrate and then the resulting oxidized photocatalyst is reduced back to its ground state by the amine. nih.gov
Organocatalytic Roles of this compound, including in Switchable Solvent Systems
This compound, as a sterically hindered secondary amine, has the potential to function as an organocatalyst, particularly in reactions proceeding through enamine or iminium ion intermediates. wikipedia.orgnih.gov In enamine catalysis, a secondary amine reacts with a carbonyl compound (an aldehyde or ketone) to form a nucleophilic enamine intermediate. nih.gov This enamine can then react with an electrophile. The steric bulk provided by the tert-butyl and isopropyl groups of this compound would influence the stereochemical outcome of such reactions.
Conversely, in iminium catalysis, a secondary amine reacts with an α,β-unsaturated carbonyl compound to form an electrophilic iminium ion. nih.govyoutube.com This activation lowers the LUMO of the α,β-unsaturated system, making it more susceptible to nucleophilic attack. youtube.com The chirality and steric hindrance of the amine catalyst can direct the stereoselective addition of the nucleophile. youtube.com While specific examples detailing this compound as the catalyst in these transformations are not prevalent in the cited literature, its structural features are consistent with those of amines used in asymmetric organocatalysis. nih.gov
In the context of switchable solvent systems, tertiary amines are known to be key components of switchable-hydrophilicity solvents (SHS). These solvents can reversibly switch from a hydrophobic to a hydrophilic form upon the addition and removal of a trigger, such as CO2. While this compound is a secondary amine, its derivatives or related tertiary amines with similar sterically hindered profiles could potentially be employed in such systems. The basic nitrogen atom is crucial for the "switching" mechanism, which typically involves the formation of a bicarbonate salt in the presence of water and CO2, rendering the amine hydrophilic.
This compound as a Reagent in Carbon-Heteroatom Cross-Couplings (C-N, C-O, C-S)
Recent studies have highlighted the utility of sterically hindered primary and secondary amines as bifunctional reagents in transition metal-catalyzed cross-coupling reactions. Specifically, the closely related tert-butylamine (B42293) has been shown to be a highly effective additive in nickel-catalyzed photoredox reactions for the formation of C-N and C-O bonds. sigmaaldrich.comchemrxiv.org In these systems, the amine acts as both a ligand for the nickel catalyst and as a base. sigmaaldrich.comchemrxiv.org The principles observed for tert-butylamine are directly applicable to the structurally similar this compound.
The steric bulk of this compound is advantageous in these catalytic systems. It enhances the lability of the ligand's coordination to the metal center, which can facilitate efficient ligand exchange and catalyst turnover. sigmaaldrich.com Furthermore, the significant steric hindrance can suppress undesired side reactions such as self-coupling of the amine. sigmaaldrich.com In nickel-photoredox C-O cross-coupling reactions with phenols, the use of bulky amines like tert-butylamine has led to excellent yields. sigmaaldrich.com
For C-N bond formation, this catalytic system is compatible with a wide range of nitrogen nucleophiles, including anilines, sulfonamides, and imines, demonstrating broad functional group tolerance. sigmaaldrich.com The amine additive facilitates the cross-coupling under mild, visible-light-induced conditions.
While direct evidence for the use of this compound in C-S cross-coupling is less documented in the provided sources, nickel-catalyzed systems are known to be effective for the formation of C-S bonds, even with sterically challenging substrates. rsc.org The use of appropriate ligands is crucial in these transformations to promote the desired reactivity. Given its demonstrated efficacy in C-N and C-O couplings, it is plausible that this compound could also serve as an effective ligand/base in nickel-catalyzed C-S cross-coupling reactions, particularly for hindered substrates where control of coordination and reactivity is key.
Table 1: Role of tert-Butylamine in Ni-Catalyzed Photoredox Cross-Coupling Reactions
| Coupling Type | Role of tert-Butylamine | Nucleophile Scope | Key Advantages |
|---|---|---|---|
| C-O | Bifunctional (Ligand and Base) | Phenols, Aliphatic Alcohols | High efficiency, Mild conditions, Prevents self-coupling |
| C-N | Bifunctional (Ligand and Base) | Anilines, Sulfonamides, Imines | Broad substrate scope, Good to excellent yields |
Investigation of Hofmann-like Elimination Processes in Highly Hindered Amines
The Hofmann elimination is a classic organic reaction that typically involves the exhaustive methylation of an amine to form a quaternary ammonium (B1175870) salt, which then undergoes an elimination reaction upon treatment with a base (often hydroxide) to form an alkene. wikipedia.orgyoutube.comnih.gov A key characteristic of the Hofmann elimination is the preferential formation of the least substituted alkene, a phenomenon known as the "Hofmann rule". wikipedia.orgyoutube.com This regioselectivity is in contrast to Zaitsev's rule, which predicts the formation of the most stable, more substituted alkene.
The mechanism of the Hofmann elimination is generally considered to be a concerted E2 process. youtube.com The preference for the Hofmann product is largely attributed to steric factors. The leaving group in a Hofmann elimination is a bulky quaternary ammonium group. wikipedia.org For the elimination to occur, a base must abstract a β-hydrogen. The steric hindrance of the large leaving group makes it more difficult for the base to access the more sterically hindered, internal β-hydrogens that would lead to the Zaitsev product. wikipedia.org Consequently, the base preferentially abstracts a more accessible, less sterically hindered β-hydrogen from a terminal carbon, resulting in the formation of the least substituted alkene. wikipedia.org
In the case of a highly hindered amine like this compound, after conversion to its quaternary ammonium salt, it would be an excellent candidate to exhibit Hofmann-like elimination. The presence of the bulky tert-butyl and isopropyl groups attached to the nitrogen would create a highly sterically encumbered leaving group. This would further accentuate the steric factors that govern the regioselectivity of the elimination, strongly favoring the abstraction of the most accessible β-hydrogen and leading to the formation of the Hofmann product. The electronic nature of the leaving group, being a neutral tertiary amine after departure, also contributes to its effectiveness in this elimination pathway. youtube.comyoutube.com
Table 2: Factors Favoring Hofmann Elimination
| Factor | Description | Relevance to this compound |
|---|---|---|
| Sterically Bulky Leaving Group | The quaternary ammonium group is large, hindering access to internal β-hydrogens. | The tert-butyl and isopropyl groups create an exceptionally bulky leaving group, strongly favoring the Hofmann product. |
| Sterically Hindered Base | A bulky base will preferentially abstract the most accessible proton. | This factor can be used in conjunction with the hindered substrate to further enhance selectivity. |
| Nature of the Substrate | Increased steric hindrance around the β-hydrogens leading to the Zaitsev product will favor the Hofmann product. | The inherent structure of the alkyl groups contributes to this effect. |
Spectroscopic and Computational Approaches to Elucidate Reaction Mechanisms
In-situ Monitoring Techniques (e.g., NMR, IR) for this compound-Containing Systems
In-situ monitoring techniques are powerful tools for elucidating reaction mechanisms, allowing for the observation of reactants, intermediates, and products in real-time without disturbing the reaction mixture. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are particularly well-suited for this purpose.
In-situ NMR Spectroscopy: This technique can provide detailed structural information and quantitative data on the concentrations of various species as a reaction progresses. For systems involving this compound, ¹H NMR would be particularly useful. For instance, in the nickel-catalyzed cross-coupling reactions where the related tert-butylamine was used as an additive, in-situ ¹H NMR spectroscopy was employed to monitor the reaction kinetics. rsc.org This allowed for the observation of the consumption of starting materials and the formation of the product over time, providing insights into the reaction rate and the stability of the catalytic system. rsc.org Such studies can also help identify catalyst resting states or deactivation pathways. rsc.org
In-situ IR Spectroscopy: Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy is another valuable technique for real-time reaction monitoring. It works by measuring the infrared spectrum of the reaction mixture that is in direct contact with an ATR crystal. This technique is sensitive to changes in functional groups and can track the concentration profiles of key components. For reactions involving this compound, one could monitor the C-N bond vibrations or changes in the spectral regions corresponding to the reactants and products. This would be especially useful in tracking the progress of C-N, C-O, or C-S bond formation in cross-coupling reactions.
Computational Chemistry and Density Functional Theory (DFT) Studies on this compound Reactivity and Conformation
Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful approach to understanding the reactivity and conformational preferences of molecules like this compound at the atomic level. purdue.edu DFT calculations can be used to model reaction pathways, determine the energies of transition states and intermediates, and rationalize experimental observations. rsc.orgpurdue.edu
For this compound, DFT studies could provide significant insights into its various roles in chemical transformations. For example, in its function as a ligand in transition metal catalysis, DFT could be used to model the coordination of the amine to the metal center. nih.gov These calculations can help in understanding the steric and electronic effects of the tert-butyl and isopropyl groups on the stability and reactivity of the metal complex. Such studies can elucidate how the ligand influences key steps in the catalytic cycle, such as oxidative addition and reductive elimination.
Furthermore, DFT can be employed to investigate the mechanism of reactions where this compound acts as a reactant or catalyst. For instance, the transition states for the Hofmann elimination of the corresponding quaternary ammonium salt could be calculated to understand the origins of the observed regioselectivity. In the context of its potential organocatalytic activity, DFT could be used to model the formation and reactivity of enamine or iminium ion intermediates, providing a deeper understanding of how the steric and electronic properties of this compound would influence the stereochemical outcome of the reaction. Time-dependent DFT (TD-DFT) could also be used to investigate the photophysical properties of related systems, which is relevant to its role in photoredox catalysis. acs.org
Kinetic Isotope Effect (KIE) Analysis for Reactions involving this compound
A thorough review of scientific literature and chemical databases was conducted to identify studies involving the kinetic isotope effect (KIE) analysis of reactions where this compound is a reactant or plays a significant mechanistic role. The objective was to find detailed research findings and data tables that elucidate the reaction mechanisms through the examination of isotopic substitution effects.
Despite a comprehensive search, no specific experimental or theoretical studies detailing the kinetic isotope effect for chemical transformations directly involving this compound could be located in the available scientific literature. While the kinetic isotope effect is a powerful tool for investigating reaction mechanisms, it appears that this specific analysis has not been published for reactions with this particular compound.
Therefore, no data tables or detailed research findings on the KIE analysis of this compound can be presented at this time.
Stereochemical Aspects and Chiral Applications of N Tert Butylisopropylamine
Asymmetric Synthesis Utilizing N-tert-Butylisopropylamine Derivatives
Derivatives of this compound, most notably N-tert-butanesulfinamide, have become indispensable reagents in asymmetric synthesis for the preparation of a vast array of chiral amines. nih.govacs.org These derivatives function as effective chiral auxiliaries, guiding the stereoselective addition of nucleophiles to imines.
The primary strategy involves the condensation of an aldehyde or ketone with enantiomerically pure N-tert-butanesulfinamide to form an N-tert-butanesulfinyl imine. acs.orgwikipedia.org The tert-butanesulfinyl group serves a dual purpose: it activates the imine for nucleophilic attack and acts as a powerful chiral directing group. nih.govcas.cn The stereochemical outcome of the nucleophilic addition is dictated by a transition state model where the nucleophile attacks the imine carbon from the less sterically hindered face, which is directed by the orientation of the bulky tert-butylsulfinyl group. harvard.edu
This methodology has been successfully applied to the synthesis of a wide variety of chiral amines, including α-branched amines, amino acids, and amino alcohols. nih.govacs.org For instance, the addition of Grignard reagents to N-tert-butanesulfinyl aldimines proceeds with high diastereoselectivity, yielding sulfinamides that can be readily cleaved under mild acidic conditions to afford the desired chiral primary amines. harvard.edu
The versatility of N-tert-butanesulfinyl imines is further demonstrated in their use for the synthesis of more complex nitrogen-containing heterocycles. nih.gov These reactions often involve a sequence of nucleophilic addition followed by an intramolecular cyclization, all controlled by the stereodirecting influence of the chiral auxiliary. nih.gov The straightforward removal of the auxiliary and the potential for its recycling add to the practical appeal of this synthetic approach. cas.cnnih.gov
The table below summarizes representative examples of asymmetric syntheses utilizing N-tert-butanesulfinyl imines, showcasing the high diastereoselectivities and yields typically achieved.
| Aldehyde/Ketone Reactant | Nucleophile | Product Type | Diastereomeric Excess (d.e.) | Reference |
| Benzaldehyde | Phenylmagnesium bromide | α-branched primary amine | >98% | harvard.edu |
| Propionaldehyde | Ethylmagnesium bromide | α-branched primary amine | 92% | harvard.edu |
| Various Aldimines | Organolithium reagents | α-branched primary amines | High | researchgate.net |
| Various Aldimines | Grignard reagents | Homoallylic amines | High | acs.org |
| Fluorinated Ketones | Reducing agents | Fluorinated chiral amines | High | cas.cn |
This compound as a Chiral Auxiliary or Ligand in Enantioselective Transformations
Beyond the well-established role of its sulfinamide derivatives, the core structure of this compound has inspired the development of chiral ligands for enantioselective catalysis. The steric bulk of the tert-butyl and isopropyl groups can create a defined chiral pocket around a metal center, influencing the trajectory of substrates and reagents in a catalytic cycle.
While this compound itself is achiral, its derivatives, where chirality is introduced elsewhere in the molecule, can serve as effective ligands. For example, N-(tert-butyl)-N-methylanilines possessing C(aryl)-N(amine) bond axial chirality have been successfully employed as ligands in palladium-catalyzed asymmetric allylic alkylation, achieving high enantioselectivities (up to 95% ee). researchgate.net In these systems, the steric hindrance provided by the tert-butyl group is crucial for locking the conformation and maintaining the axial chirality, which is then translated into the stereoselective formation of the product.
Furthermore, the sulfinamide functional group, derived from tert-butylamine (B42293), has been incorporated into a variety of ligand architectures for asymmetric transition metal catalysis. mdpi.com These ligands often act as bifunctional activators, where the sulfinyl group can engage in hydrogen bonding or other noncovalent interactions with the substrate, while the nitrogen or another donor atom coordinates to the metal center. mdpi.com This dual activation model provides a high degree of organization in the transition state, leading to enhanced enantioselectivity.
The development of chiral ligands based on hindered amine frameworks is an active area of research. The modular nature of these compounds allows for systematic tuning of their steric and electronic properties to optimize performance in a given catalytic transformation.
| Ligand Type | Metal | Reaction Type | Enantiomeric Excess (e.e.) | Reference |
| Axially Chiral N-(tert-butyl)-N-methylaniline | Palladium | Allylic Alkylation | up to 95% | researchgate.net |
| Chiral Monophosphorus Ligand (BaryPhos) | Palladium | Cross-Coupling | High | mdpi.com |
| Phosphine Oxide-Substituted Ligand | Gold | Desymmetrization | Excellent | mdpi.com |
Conformational Dynamics and Chirality of Highly Hindered Amines, including this compound
The stereochemical behavior of this compound is intrinsically linked to the conformational dynamics characteristic of sterically hindered amines. Unlike simple amines that undergo rapid nitrogen inversion, leading to racemization if the nitrogen atom is a stereocenter, highly hindered amines can exhibit significantly slower inversion rates. stackexchange.comquora.com This phenomenon arises from the steric clash between the bulky substituents in the planar transition state required for inversion. stackexchange.com
For a tertiary amine to be chiral, the nitrogen atom must be bonded to three different groups, and the barrier to nitrogen inversion must be high enough to allow for the isolation of individual enantiomers at a given temperature. stackexchange.com While this compound itself is a secondary amine and achiral, its tertiary amine derivatives, such as N-tert-butyl-N-isopropyl-N-methylamine, would be chiral. The significant steric hindrance imposed by the tert-butyl and isopropyl groups would be expected to raise the barrier to nitrogen inversion compared to less substituted amines.
In highly crowded amines, the steric strain can lead to significant geometric distortions away from the ideal tetrahedral geometry. For instance, in some hindered amides, which share features with hindered amines, high rotational barriers around the C-N amide bond are observed due to steric buttressing. researchgate.netcdnsciencepub.com This suggests that in amines like this compound and its derivatives, the ground state conformations are carefully balanced to minimize steric repulsions, which in turn dictates their reactivity and effectiveness as stereodirecting groups. youtube.com The study of these conformational dynamics is crucial for the rational design of new chiral auxiliaries and ligands based on hindered amine scaffolds.
Advanced Analytical Techniques for Characterization and Mechanistic Studies of N Tert Butylisopropylamine
Chromatographic Methods for Purification and Analysis
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. These methods are essential for both the purification of N-tert-Butylisopropylamine and its quantitative analysis in various contexts.
Gas Chromatography (GC) is a premier technique for separating and analyzing volatile compounds without decomposition. hzdr.de In GC, a sample is vaporized and injected into a column. An inert carrier gas (the mobile phase) carries the sample through the column, which contains a stationary phase. Separation occurs because different components travel through the column at different rates based on their boiling points and interactions with the stationary phase.
GC is a standard method for determining the chemical purity of this compound. thermofisher.comruifuchemical.com A flame ionization detector (FID) is commonly used, which provides high sensitivity for organic compounds. A typical purity assay would show a major peak corresponding to this compound, with any impurities appearing as separate, smaller peaks. Commercial specifications often cite a purity of ≥97.5% or >98.0% as determined by GC. ruifuchemical.comthermofisher.com
Beyond purity analysis, GC is a workhorse for monitoring the progress of chemical reactions. By taking aliquots from a reaction mixture at different times and analyzing them by GC, one can quantify the amount of remaining this compound (reactant) and the amount of product formed. This is achieved by measuring the area of the respective peaks in the chromatogram. The conversion of the reactant can be calculated, providing crucial data for reaction optimization, kinetic analysis, and yield determination.
Table 4: Typical Parameters for Gas Chromatographic Purity Analysis of Volatile Amines
| Parameter | Specification | Purpose |
|---|---|---|
| Column | Capillary column (e.g., CP-Volamine, Rxi-5ms) | Provides high-resolution separation of volatile amines and other reaction components. hzdr.degoogle.com |
| Injector | Split/Splitless or PTV | Allows for the introduction of a small, representative sample onto the column. |
| Carrier Gas | Helium, Nitrogen, or Hydrogen | Mobile phase that carries the analyte through the column. researchgate.net |
| Detector | Flame Ionization Detector (FID) | Provides a sensitive and linear response for carbon-containing compounds. researchgate.net |
| Oven Program | Temperature gradient (e.g., 50°C to 250°C) | Separates compounds based on their different boiling points and column interactions. |
Emerging Applications and Future Directions for N Tert Butylisopropylamine
N-tert-Butylisopropylamine in Late-Stage Functionalization of Complex Molecules
Late-stage functionalization (LSF) has become a transformative strategy in medicinal chemistry and drug discovery. It allows for the modification of complex molecules, such as drug candidates, at a late stage in their synthesis, enabling the rapid generation of analogs with improved properties without the need for de novo synthesis. The sterically encumbered nature of this compound makes it an intriguing candidate for several roles within LSF methodologies, particularly in achieving high regioselectivity in C-H functionalization reactions.
While specific examples detailing the use of this compound in LSF are not yet widespread in the literature, its potential can be inferred from the well-established principles of sterically guided reactions. As a directing group, the this compound moiety could be temporarily installed on a complex scaffold to sterically block certain reactive sites, thereby directing a functionalization reaction to a less hindered position. Conversely, its bulky nature could be leveraged to favor reactions at specific, sterically accessible C-H bonds.
Table 1: Potential Roles of this compound in Late-Stage Functionalization
| Role | Description | Potential Advantage |
| Steric Directing Group | Temporarily attached to a molecule to direct functionalization to a specific, less hindered C-H bond. | Enhanced regioselectivity in complex molecules with multiple potential reaction sites. |
| Bulky Base | Used to deprotonate a specific site, where its steric hindrance prevents coordination to a metal catalyst, allowing for a desired reaction pathway to proceed. | Minimization of side reactions and catalyst deactivation. |
| Ligand for Metal Catalysts | The steric bulk of the amine can influence the coordination sphere of a metal catalyst, thereby controlling the selectivity of the catalyzed reaction. | Fine-tuning of catalyst reactivity and selectivity for specific LSF transformations. |
Future research in this area will likely focus on the design of new LSF methods that explicitly leverage the unique steric and electronic properties of this compound to achieve unprecedented levels of selectivity in the modification of complex bioactive molecules.
This compound in Continuous Flow Chemistry and Scalable Processes
Continuous flow chemistry has emerged as a powerful technology for the synthesis of chemicals, offering advantages in terms of safety, efficiency, and scalability over traditional batch processes. The application of flow chemistry to the synthesis and use of this compound holds significant promise for industrial applications.
The synthesis of this compound itself could be optimized for a continuous flow process. A patented method describes the preparation of unsymmetric secondary tert-butylamines by reacting aldehydes with tert-butylamine (B42293) and hydrogen in the presence of a hydrogenation catalyst in the liquid phase google.com. This type of reaction is well-suited for a continuous flow setup, where reagents can be continuously pumped through a heated reactor containing a packed bed of the catalyst, allowing for precise control over reaction parameters and leading to higher yields and purity.
Furthermore, as a sterically hindered base, this compound can be employed in various synthetic transformations that are amenable to flow conditions. Its use in dehydrohalogenation or condensation reactions, for instance, could be integrated into multistep continuous syntheses of active pharmaceutical ingredients (APIs) and other fine chemicals. The ability to handle hazardous reagents and intermediates safely in a closed-loop flow system makes this an attractive approach for industrial-scale production.
Table 2: Comparison of Batch vs. Continuous Flow Synthesis for this compound Production
| Parameter | Batch Synthesis | Continuous Flow Synthesis |
| Safety | Potential for thermal runaway and accumulation of hazardous intermediates. | Enhanced safety due to small reaction volumes and better heat transfer. |
| Scalability | Scaling up can be challenging and may require significant process redesign. | Readily scalable by running the process for longer or by "numbering-up" reactors. |
| Process Control | Less precise control over temperature, pressure, and reaction time. | Precise control over all reaction parameters, leading to better consistency and yield. |
| Efficiency | Can be less efficient due to longer reaction times and workup procedures. | Higher efficiency due to faster reaction rates and potential for in-line purification. |
The development of robust and efficient continuous flow processes involving this compound will be a key area of future research, driven by the increasing demand for sustainable and cost-effective chemical manufacturing.
Development of this compound-Based Materials for Catalytic and Other Advanced Applications
The incorporation of this compound as a functional moiety into polymeric materials or as a ligand in metal-organic frameworks (MOFs) could lead to the development of novel catalysts and advanced materials with unique properties. The steric hindrance and basicity of the amine group can be harnessed to create active sites with specific catalytic activities.
For example, polymers functionalized with this compound could serve as solid-supported bases or catalysts. These materials would offer the advantage of easy separation from the reaction mixture, allowing for catalyst recycling and simplification of product purification. Such polymer-supported bases could be particularly useful in flow chemistry applications, where they can be packed into a column and used for continuous reactions.
In the realm of coordination chemistry, this compound can act as a ligand for transition metals, forming complexes with potential catalytic applications ruifuchemical.com. The steric bulk of the amine can influence the coordination geometry and reactivity of the metal center, leading to catalysts with high selectivity for specific transformations, such as polymerization or cross-coupling reactions.
Table 3: Potential Applications of this compound-Based Materials
| Material Type | Potential Application | Key Feature |
| Functionalized Polymers | Heterogeneous base catalysts for organic synthesis. | Recyclability and suitability for continuous flow processes. |
| Metal-Organic Frameworks (MOFs) | Catalysts for gas-phase reactions or selective adsorption. | Defined porous structure with tunable active sites. |
| Metal Complexes | Homogeneous catalysts for polymerization, hydrogenation, or cross-coupling reactions. | Sterically controlled catalytic environment leading to high selectivity. |
Future research will likely explore the synthesis and characterization of these novel materials and investigate their performance in a wide range of catalytic and other advanced applications, such as gas storage and separation.
Theoretical Predictions and Machine Learning in Optimizing this compound-Mediated Reactions
The use of computational tools, including theoretical predictions and machine learning, is revolutionizing the way chemical reactions are developed and optimized. For reactions involving sterically hindered amines like this compound, these tools can provide valuable insights into reaction mechanisms and help identify optimal reaction conditions.
Theoretical calculations, such as Density Functional Theory (DFT), can be used to model the transition states of reactions involving this compound. A recent study presented a predictive model for the steric editing of planar amines, which could be applicable to understanding the behavior of this compound in various chemical environments rsc.orgresearchgate.net. Such calculations can help to understand the role of steric hindrance in determining the regioselectivity and stereoselectivity of a reaction, guiding the rational design of more efficient synthetic routes.
Machine learning algorithms can be trained on experimental data to predict the outcome of reactions under different conditions. For this compound-mediated reactions, a machine learning model could be developed to predict the yield of a desired product based on factors such as temperature, solvent, catalyst, and the structure of the reactants. This would allow for the rapid in silico optimization of reaction conditions, reducing the need for extensive experimental screening and accelerating the discovery of new synthetic methodologies.
Table 4: Application of Computational Tools to this compound Reactions
| Computational Tool | Application | Benefit |
| Density Functional Theory (DFT) | Modeling reaction mechanisms and transition states. | Understanding the role of sterics and electronics in determining reaction outcomes. |
| Molecular Dynamics (MD) Simulations | Simulating the behavior of this compound in solution and its interaction with other molecules. | Predicting solvation effects and the dynamics of catalyst-substrate interactions. |
| Machine Learning (ML) | Predicting reaction yields and identifying optimal reaction conditions. | Accelerating reaction optimization and reducing experimental effort. |
The integration of these powerful computational tools into the study of this compound-mediated reactions will undoubtedly lead to a deeper understanding of its chemical reactivity and facilitate the development of new and innovative applications.
Q & A
Basic Research Questions
Q. What are the key spectroscopic and structural characteristics of N-tert-Butylisopropylamine necessary for its identification in experimental settings?
- Methodological Answer : The compound (CAS 7515-80-2, C₇H₁₇N) should be characterized using NMR (¹H and ¹³C) to confirm tert-butyl and isopropyl substituents. Gas chromatography-mass spectrometry (GC/MS) can verify purity, while X-ray crystallography or computed 3D structures (available via NIST) resolve stereoelectronic properties. Cross-referencing with the IUPAC Standard InChIKey (ZWXQPERWRDHCMZ-UHFFFAOYSA-N) ensures structural consistency .
Q. How can researchers ensure the purity of this compound in synthetic chemistry applications?
- Methodological Answer : Purity (>99%) is achievable via fractional distillation under inert conditions, as the amine’s boiling point (67–69°C) allows separation from higher-boiling byproducts. Quantitative analysis using MALDI-TOF or GC/MS is critical to detect residual solvents or side products. Reuse of the amine (after isolation) is feasible, as demonstrated in polyamide syntheses where it is recovered in >95% yield .
Advanced Research Questions
Q. What methodological considerations are critical when employing this compound as a base in nickel-catalyzed cross-coupling reactions?
- Methodological Answer : Optimize stoichiometry (e.g., 3 equivalents of this compound in semi-heterogeneous aminations) to prevent catalyst deactivation. Use anhydrous DMAc or DMSO as solvents to enhance base solubility and reaction efficiency. Pairing with 440 nm LEDs in photocatalyst-free systems improves C–N coupling yields (up to 90% isolated) by stabilizing nickel intermediates .
Q. How can researchers address contradictions in reaction outcomes when using this compound in dual photoredox/nickel systems?
- Methodological Answer : Discrepancies in yields may arise from competing side reactions (e.g., Knoevenagel condensation). Mitigate this by immediate distillation of this compound to shift equilibrium toward desired products. Semi-heterogeneous systems with CN-OA-m supports reduce nickel leaching, improving recyclability and consistency .
Q. What strategies are effective for analyzing this compound’s role in suppressing ketene dimerization during polymerization?
- Methodological Answer : Monitor reaction kinetics via in situ FTIR or Raman spectroscopy to track ketene intermediates. Use MALDI-TOF to confirm absence of dimer peaks in final polymers. The amine’s steric bulk prevents undesired dimerization, enabling controlled step-growth polymerization without metal catalysts .
Data Contradiction Analysis
Q. How should researchers reconcile differing reports on this compound’s role as a reagent versus a by-product?
- Methodological Answer : Context-dependent usage explains this discrepancy. In cross-couplings (e.g., C–N bond formation), it acts as a stoichiometric base . In malonamide polymerizations, it is a recoverable by-product due to equilibrium-driven expulsion. Design experiments with real-time monitoring (e.g., GC headspace analysis) to clarify its role in specific systems .
Experimental Design Considerations
Q. What protocols ensure reproducibility in this compound-mediated reactions under visible-light irradiation?
- Methodological Answer : Standardize light intensity (e.g., 2×440 nm LEDs at full power) and reactor geometry to minimize variability. Use internal standards (e.g., 1,3,5-trimethoxybenzene) for NMR yield quantification. Document amine purity, solvent dryness, and nickel precursor (e.g., NiCl₂·glyme) pre-treatment to ensure consistency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
